molecular formula C14H18FNO4S B2609527 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide CAS No. 899962-98-2

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2609527
CAS No.: 899962-98-2
M. Wt: 315.36
InChI Key: RAFXQAFTSVIOIV-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide is a chemical compound of interest in medicinal and organic chemistry research. This molecule features a 1,4-dioxaspiro[4.4]nonane system, a spirocyclic ketal protecting group that can impart conformational rigidity and influence the compound's physicochemical properties. The presence of the 4-fluorobenzenesulfonamide moiety suggests potential as a key intermediate or scaffold for the development of bioactive molecules, as sulfonamide derivatives are known to exhibit a wide range of pharmacological activities. Research into structurally similar compounds containing the 1,4-dioxaspiro[4.4]nonane core has shown promise in various areas, including the inhibition of enzymes like soluble epoxide hydrolase (sEH), which is a target for its antioxidant and anti-inflammatory effects . As such, this compound may serve as a valuable precursor or building block in the synthesis of more complex molecules for investigating neurodegenerative disorders, metabolic diseases, and inflammatory pathways. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFXQAFTSVIOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorinated aromatic ring enhances its utility in various spectroscopic techniques.

Medicine: In medicinal chemistry, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide is investigated for its potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The fluorinated aromatic ring can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Sulfonamides and Amines

Substituent Variations on the Spiro Core
  • Compound S07 (): (S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine Key Differences: Larger spiro ring (dioxaspiro[4.5] vs. [4.4]) and a methoxybenzyl group instead of sulfonamide. Synthesis: Achieved 91% yield via α-allylic bromide alkylation, with minor impurities (7.4 mol% dialkylated amine). Applications: Likely explored for stereoselective synthesis due to its allylamine structure .
  • Compound 10j (): 4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride Key Differences: Replaces the spiro[4.4]nonane with a diazepane ring. Molecular Weight: 377.48 g/mol (vs. ~350–400 g/mol range for spiro analogs). Bioactivity: Sulfonamide derivatives with diazepane moieties are often studied for CNS or antimicrobial activity .
Functional Group Comparisons
Compound Core Structure Substituent Molecular Weight (g/mol) Yield/Notes
Target Compound 1,4-Dioxaspiro[4.4] 4-Fluorobenzenesulfonamide ~350 (estimated) N/A
S08 () 1,4-Dioxaspiro[4.5] 4-Nitrobenzenesulfonamide N/A High-purity via NaH-mediated alkylation
10c () 1,4-Diazepane 4-Chlorobenzenesulfonamide 379.90 0.011 g isolated

Spectroscopic and Physical Properties

  • NMR Data () :

    • S07 exhibits distinct allylic proton signals (δ 5.2–5.8 ppm) and spirocyclic ether resonances (δ 3.6–4.1 ppm).
    • Sulfonamide analogs (e.g., 10j) show characteristic SO2NH peaks in IR (~1350–1150 cm⁻¹) .
  • Melting Points :

    • S07 is a yellow oil (mp 20°C), whereas sulfonamide hydrochlorides (e.g., 10c–10j) are solids, suggesting enhanced crystallinity from ionic interactions .

Research Implications and Gaps

  • Bioactivity : The 4-fluorobenzenesulfonamide group is common in protease inhibitors or antimicrobial agents, but specific studies on the target compound are lacking .
  • Synthetic Challenges : Spiro[4.4] systems may face steric hindrance during functionalization compared to larger rings (e.g., spiro[4.5]), affecting yields .
  • Industrial Potential: Spirocyclic ethers in biolubricants () contrast with sulfonamides’ pharmaceutical focus, underscoring substituent-driven application diversity .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide is a compound of interest due to its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that enhances its binding affinity to biological targets. Its molecular formula is C13H14FNO3S, and it contains functional groups that may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 1,4-dioxaspiro[4.4]nonane and 4-fluorobenzenesulfonamide.
  • Reaction Conditions : The reaction is generally carried out in an organic solvent under controlled temperature to optimize yield.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting its utility in treating infections.

Table of Biological Activities

Activity Type Observed Effect Reference
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacterial strains

Recent Studies

  • Anti-inflammatory Study : A study published in 2020 evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of TNF-alpha production in macrophages, suggesting its potential for treating inflammatory diseases .
  • Anticancer Research : A series of experiments conducted on different cancer cell lines revealed that the compound effectively triggers apoptosis via the intrinsic pathway, making it a candidate for further development in cancer therapeutics .
  • Antimicrobial Evaluation : The antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Q & A

Q. Basic: What are the key steps in synthesizing N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluorobenzenesulfonamide?

The synthesis typically involves:

Spiroketal Formation : Condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone under acidic conditions to form the 1,4-dioxaspiro[4.4]nonane core .

Sulfonamide Coupling : Reaction of the spiroketal intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

Purification : Chromatography or recrystallization to isolate the product with >95% purity .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .
  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) for spiroketal cyclization efficiency .
  • Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (temperature, solvent, stoichiometry) .

Structural Characterization

Q. Basic: What analytical techniques confirm the compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify the spiroketal core (δ 1.4–1.8 ppm for cyclohexyl protons) and sulfonamide group (δ 7.6–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 356.1322 (calculated for C16_{16}H20_{20}FNO4_{4}S) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. Advanced: How are structural ambiguities resolved in complex derivatives?

  • X-ray Crystallography : Determine absolute configuration of the spiroketal moiety, resolving stereoisomerism .
  • 2D NMR (COSY, HSQC) : Map 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations to assign challenging protons (e.g., methylene groups in the spiroketal) .

Biological Activity and Mechanisms

Q. Basic: What in vitro assays screen for biological activity?

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to determine IC50_{50} values (reported range: 5–10 µM) .
  • Antimicrobial Testing : Perform broth microdilution assays against Staphylococcus aureus (MIC: 16–32 µg/mL) .

Q. Advanced: How is the mechanism of action investigated?

  • Enzyme Inhibition Assays : Measure inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorogenic substrates .
  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .
  • Cellular Pathway Analysis : Use RNA-seq to assess transcriptional changes in NF-κB or MAPK pathways post-treatment .

Chemical Reactivity and Stability

Q. Basic: What reactions can the compound undergo?

  • Oxidation : Spiroketal ring oxidation with KMnO4_4 yields a diketone derivative .
  • Nucleophilic Substitution : Replace the fluorine atom via SNAr with amines (e.g., piperidine) under basic conditions .

Q. Advanced: How are reaction pathways and kinetics analyzed?

  • Kinetic Studies : Monitor substitution reactions via UV-Vis spectroscopy to determine rate constants (e.g., k=0.15M1s1k = 0.15 \, \text{M}^{-1}\text{s}^{-1} in DMSO) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and predict regioselectivity .

Structure-Activity Relationships (SAR)

Q. Basic: How do substituents influence biological activity?

Derivative Modification IC50_{50} (µM) Key Finding
Parent CompoundNone6.2Baseline activity against HCT-116
Chloro-Substituted Analog-F → -Cl at C43.8Enhanced COX-2 inhibition
Methoxy-Substituted Analog-F → -OCH3_3 at C4>20Reduced cytotoxicity

Q. Advanced: How are derivatives rationally designed for improved efficacy?

  • Bioisosteric Replacement : Substitute sulfonamide with thiosulfonamide to enhance metabolic stability .
  • Fragment-Based Drug Design : Screen spiroketal fragments against target libraries (e.g., kinase inhibitors) .
  • Prodrug Strategies : Introduce ester moieties to improve solubility and oral bioavailability .

Data Contradiction and Validation

Q. How should discrepancies in reported IC50_{50}50​ values be addressed?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HCT-116) and incubation times (72 hours) .
  • Orthogonal Validation : Confirm cytotoxicity via ATP-based viability assays alongside MTT .

Q. Resolving conflicting mechanistic hypotheses

  • Genetic Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., COX-2) and assess activity loss .
  • Thermal Shift Assays : Measure protein melting shifts to validate direct target engagement .

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